

solubility of 4-Nitrosophenol in organic solvents

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Compound of Interest

Compound Name: 4-Nitrosophenol

Cat. No.: B094939

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An In-depth Technical Guide to the Solubility of **4-Nitrosophenol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrosophenol (CAS No. 104-91-6) is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for **4-nitrosophenol**, addresses the complexities arising from its tautomerism, and offers a detailed experimental protocol for the precise determination of its solubility.

A significant characteristic of **4-nitrosophenol** is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. This equilibrium is solvent-dependent and can significantly influence the compound's physical and chemical properties, including its solubility. The phenolic form (**4-nitrosophenol**) and the quinonoid form (p-benzoquinone monoxime) possess different polarities and hydrogen bonding capabilities, leading to varying interactions with different organic solvents.

Quantitative Solubility Data

Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **4-nitrosophenol** in a range of

common organic solvents remains largely unavailable. Much of the accessible data pertains to the related but structurally distinct compound, 4-nitrophenol.

However, qualitative solubility descriptions have been reported and are summarized in the table below. These provide a general indication of suitable solvent classes for **4-nitrosophenol**.

Table 1: Qualitative Solubility of **4-Nitrosophenol** in Various Solvents

| Solvent | Qualitative Solubility Description |
|-----------------------|------------------------------------|
| N,N-Dimethylformamide | Very soluble |
| Methanol | Soluble |
| Ethanol | Soluble[1] |
| Ether | Soluble[1] |
| Acetone | Soluble[1] |
| Glacial Acetic Acid | Sparingly soluble |
| Benzene (hot) | Soluble[2] |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble[3] |

Note: The qualitative descriptions are based on supplier data and older literature; quantitative determination is recommended for precise applications.

Tautomerism of 4-Nitrosophenol

The equilibrium between **4-nitrosophenol** and p-benzoquinone monoxime is a critical consideration when studying its solubility. The position of this equilibrium can be influenced by the polarity and hydrogen-bonding capabilities of the solvent. This, in turn, affects the overall solubility of the compound. For instance, a solvent that preferentially solvates one tautomer will shift the equilibrium towards that form, potentially increasing the total amount of the compound that can be dissolved.

Below is a diagram illustrating the tautomeric relationship.

Tautomeric equilibrium of **4-nitrosophenol**.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of readily available quantitative data, the following detailed protocol outlines the well-established "isothermal shake-flask method" coupled with UV-Vis spectrophotometry for the accurate determination of **4-nitrosophenol** solubility in various organic solvents.

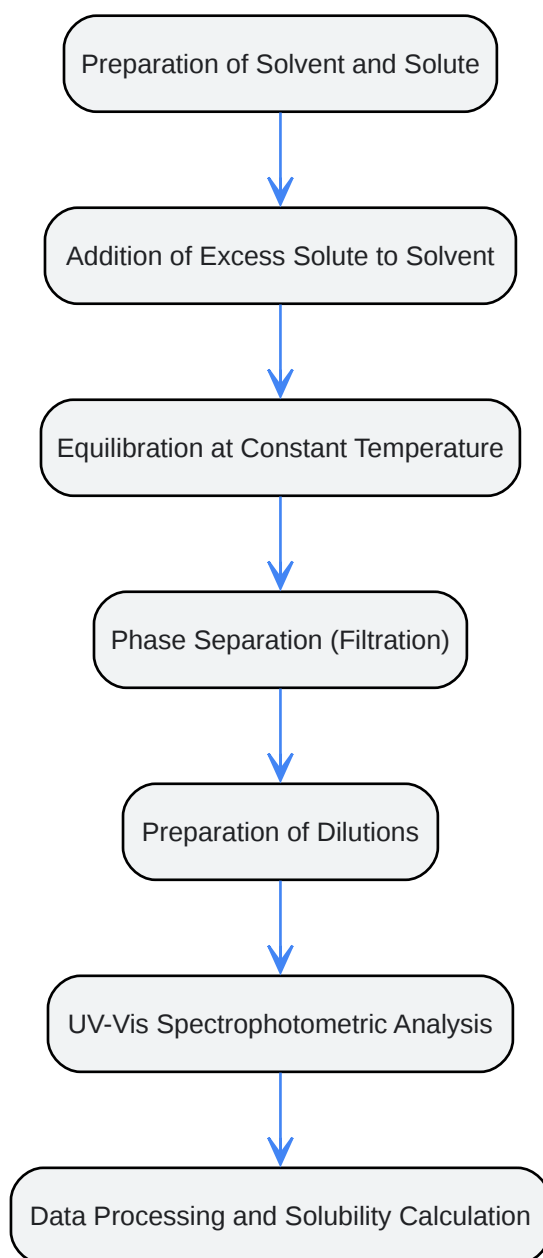
Principle

An excess amount of solid **4-nitrosophenol** is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is filtered, and the concentration of the dissolved solute is determined using UV-Vis spectrophotometry by applying the Beer-Lambert law.

Materials and Equipment

- High-purity **4-nitrosophenol**
- Analytical grade organic solvents (e.g., methanol, ethanol, acetone, chloroform, etc.)
- Analytical balance
- Constant temperature shaker bath or incubator
- Calibrated thermometer
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow



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Experimental workflow for solubility determination.

Detailed Procedure

- Preparation of Standard Solutions and Calibration Curve:
 - Accurately weigh a small amount of **4-nitrosophenol** and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

- Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **4-nitrosophenol** in that specific solvent. The λ_{max} should be determined by scanning the spectrum of a dilute solution.
- Plot a calibration curve of absorbance versus concentration and determine the linear regression equation and correlation coefficient (R^2).
- Equilibration:
 - Add an excess amount of solid **4-nitrosophenol** to a series of vials containing a known volume or mass of the organic solvent. An excess is ensured when undissolved solid remains at equilibrium.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the optimal equilibration time by taking measurements at different time points until the concentration in the supernatant remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove all undissolved solid particles.
 - Accurately dilute the filtered saturated solution with the same organic solvent to bring its concentration within the linear range of the previously established calibration curve.
- Analysis and Calculation:

- Measure the absorbance of the diluted sample solution at the predetermined λ_{max} .
- Using the linear regression equation from the calibration curve, calculate the concentration of **4-nitrosophenol** in the diluted sample.
- Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of **4-nitrosophenol** in the specific organic solvent at the experimental temperature.
- Express the solubility in appropriate units, such as g/100 mL or mol/L.

Conclusion

While quantitative solubility data for **4-nitrosophenol** in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary qualitative information and a robust experimental protocol for its determination. The tautomeric equilibrium with p-benzoquinone monoxime is a key factor influencing its solubility and should be considered during experimental design and data interpretation. By following the detailed methodology provided, researchers, scientists, and drug development professionals can accurately determine the solubility of **4-nitrosophenol** in various organic solvents, enabling its effective application in their respective fields.

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